Formamidoxime

Description

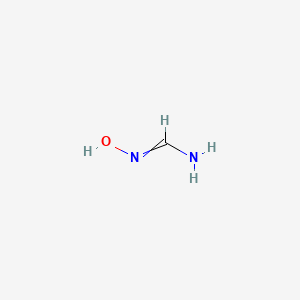

Structure

2D Structure

Properties

CAS No. |

624-82-8 |

|---|---|

Molecular Formula |

CH4N2O |

Molecular Weight |

60.056 g/mol |

IUPAC Name |

N'-hydroxymethanimidamide |

InChI |

InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) |

InChI Key |

IONSZLINWCGRRI-UHFFFAOYSA-N |

SMILES |

C(=NO)N |

Isomeric SMILES |

C(=N\O)\N |

Canonical SMILES |

C(=NO)N |

Pictograms |

Irritant; Health Hazard |

Synonyms |

formamidoxime |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Formamidoxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidoxime (H₂NCH=NOH), the simplest amidoxime, is a molecule of significant interest in medicinal chemistry and materials science. Its structural versatility, arising from tautomerism and rotational isomerism, plays a crucial role in its chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, detailing its various isomeric forms. It includes a compilation of quantitative structural data from computational studies, detailed experimental protocols for its synthesis and characterization, and visualizations of its structural relationships to aid in a deeper understanding of this fundamental molecule.

Chemical Structure and Isomerism

This compound exists as a dynamic equilibrium of several tautomers and rotational isomers. The primary forms include the (Z)- and (E)-amidoxime isomers, the iminohydroxylamine tautomer, and the aminonitrone (zwitterionic) tautomer. Theoretical and experimental studies have consistently shown that the (Z)-amidoxime isomer is the most stable and predominant form in both protic and aprotic solvents.[1][2][3]

The relative stability of these isomers is a key determinant of this compound's chemical behavior. The energy barrier for interconversion between some of these forms can be substantial, making their individual characterization possible under specific conditions.[4][5]

Tautomerism and Rotational Isomerism of this compound

The different isomeric forms of this compound are depicted below. The equilibrium between these structures is influenced by factors such as solvent polarity and temperature.

Caption: Tautomeric and rotational isomers of this compound.

Quantitative Structural Data

The precise geometric parameters of this compound's isomers have been elucidated through computational chemistry, primarily using Density Functional Theory (DFT) at the B3LYP/6-311++G** level of theory.[1][4] These calculations provide valuable insights into the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of each isomer.

| Parameter | (Z)-Formamidoxime | (E)-Formamidoxime | Iminohydroxylamine | Aminonitrone |

| Bond Lengths (Å) | ||||

| C=N | 1.276 | 1.278 | 1.265 | 1.321 |

| N-O | 1.408 | 1.395 | 1.412 | 1.315 |

| C-N (amino) | 1.355 | 1.351 | - | 1.348 |

| N-H (amino) | 1.011, 1.015 | 1.012, 1.014 | - | 1.018, 1.021 |

| O-H | 0.972 | 0.971 | 0.969 | - |

| C-H | 1.091 | 1.092 | 1.089 | 1.095 |

| N-H (imino) | - | - | 1.017 | - |

| Bond Angles (°) ** | ||||

| C-N-O | 110.2 | 111.5 | 109.8 | 118.5 |

| H-C-N (amino) | 115.5 | 120.1 | - | 118.9 |

| N-C-N | - | - | - | - |

| H-N-H (amino) | 117.8 | 118.2 | - | 119.5 |

| H-O-N | 102.7 | 103.1 | 105.4 | - |

| H-C=N | 121.8 | 117.3 | 122.5 | 120.3 |

| Dihedral Angles (°) ** | ||||

| H-N-C=N | 180.0 (trans) | 0.0 (cis) | - | 180.0 (trans) |

| H-O-N=C | 180.0 (trans) | 0.0 (cis) | 180.0 (trans) | - |

Note: The data presented in this table is a representative compilation from computational studies. Actual experimental values may vary slightly.

Experimental Protocols

Synthesis of this compound

The most common method for synthesizing this compound is through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, such as formonitrile (hydrogen cyanide).[1]

Materials:

-

Formonitrile (or a suitable precursor)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol

-

Water

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

-

Add this aqueous solution to a solution of formonitrile in ethanol.

-

Heat the reaction mixture at 60-80°C for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and its tautomers.

Sample Preparation:

-

Solid Phase: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Liquid Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid cell.

Data Acquisition:

-

Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.

-

Amidoxime form:

-

O-H stretch: ~3620 cm⁻¹ (in liquid phase)

-

N-H stretch (NH₂): 3400-3500 cm⁻¹

-

C=N stretch: 1650–1670 cm⁻¹

-

-

Aminonitrone form:

-

C=N⁺(H) stretch: ~1690 cm⁻¹

-

¹H and ¹³C NMR spectroscopy can be used to distinguish between the different isomers of this compound in solution.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

The chemical shifts (δ) will be indicative of the electronic environment of the protons and carbons in each isomer. The presence of distinct sets of signals can indicate the co-existence of multiple isomers in solution.

Microwave spectroscopy provides highly accurate rotational constants for gas-phase molecules, allowing for the precise determination of molecular geometry.

Experimental Setup:

-

The experiment requires a microwave spectrometer capable of operating in the gigahertz frequency range.

-

The this compound sample is introduced into the spectrometer in the gas phase, typically by gentle heating to increase its vapor pressure.

Data Analysis:

-

The observed rotational transitions are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) for each isomer.

-

These constants are inversely proportional to the moments of inertia and can be used to calculate precise bond lengths and angles.

Bonding and Electronic Structure

The bonding in this compound can be described using a combination of valence bond theory and molecular orbital theory. The C=N double bond consists of a σ bond and a π bond. The nitrogen and oxygen atoms possess lone pairs of electrons that contribute to the molecule's overall polarity and ability to act as a hydrogen bond donor and acceptor.

The presence of the amino group (-NH₂) and the hydroxyl group (-OH) allows for the formation of both intramolecular and intermolecular hydrogen bonds. These interactions play a significant role in the crystal packing of solid this compound and its behavior in solution.

The electronic structure is characterized by delocalization of electron density, particularly in the aminonitrone tautomer, which has a zwitterionic character. Computational studies have shown that the highest occupied molecular orbital (HOMO) is typically located on the π system of the C=N bond and the lone pairs of the nitrogen and oxygen atoms, while the lowest unoccupied molecular orbital (LUMO) is an antibonding π* orbital.

Caption: Relationship between bonding features and molecular properties.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. The prevalence of the (Z)-amidoxime isomer, along with the existence of other accessible tautomers, underscores the complexity and richness of its chemistry. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working with this important molecule. A thorough understanding of its structural and electronic properties is essential for the rational design of new therapeutic agents and functional materials based on the this compound scaffold.

References

- 1. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism of amidoximes and other oxime species | Semantic Scholar [semanticscholar.org]

The Genesis of a Nitric Oxide Donor: A Technical History of Formamidoxime

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidoxime, the simplest amidoxime (B1450833), holds a significant place in the history of organic chemistry and has garnered contemporary interest in pharmacology due to its role as a nitric oxide (NO) donor. First synthesized in 1873, its journey from a chemical curiosity to a tool in biomedical research is a testament to the enduring value of fundamental chemical discovery. This technical guide provides a comprehensive overview of the history, discovery, and seminal synthetic methodologies of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of its synthesis and biological signaling pathways to serve as a valuable resource for researchers in chemistry and drug development.

A Historical Overview of this compound's Discovery

The initial synthesis of this compound was reported in 1873 by Wilhelm Lossen and F. Schigerdecker.[1][2] This pioneering work predated the definitive structural elucidation of the amidoxime functional group. It was not until 1884 that Ferdinand Tiemann correctly proposed the chemical structure of amidoximes, including this compound.[1][2] These early investigations laid the groundwork for the future exploration of this class of compounds. For many years, this compound remained primarily of academic interest. However, in the late 20th and early 21st centuries, a deeper understanding of the biological significance of nitric oxide as a signaling molecule led to a resurgence of interest in compounds capable of releasing NO. This compound was identified as one such molecule, with studies revealing its ability to act as a vasodilator by releasing NO, a discovery that has paved the way for its investigation in various therapeutic contexts.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | CH4N2O | PubChem |

| Molecular Weight | 60.06 g/mol | PubChem |

| CAS Number | 624-82-8 | |

| Appearance | White to off-white solid | |

| Melting Point | 112-115 °C | |

| pKa (predicted) | 14.53 ± 0.40 | |

| IUPAC Name | N'-hydroxymethanimidamide | PubChem |

| Synonyms | Isuretin, Formamide oxime, N-Hydroxyformamidine | PubChem |

Synthesis of this compound: From Historical Methods to Modern Protocols

The most prevalent and enduring method for the synthesis of this compound involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, in this case, hydrogen cyanide or a precursor.

The Classic Tiemann Synthesis (Conceptual Protocol)

Reaction Principle: The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbon atom of the nitrile group.

General Protocol:

-

Preparation of Hydroxylamine Solution: Hydroxylamine hydrochloride is dissolved in an appropriate solvent, typically an alcohol such as ethanol (B145695) or methanol.

-

Liberation of Free Hydroxylamine: A base, such as sodium carbonate or triethylamine, is added to the hydroxylamine hydrochloride solution to generate the free hydroxylamine in situ.

-

Reaction with Nitrile: The nitrile precursor is added to the hydroxylamine solution.

-

Heating: The reaction mixture is heated, often at reflux (60-80 °C), for several hours to drive the reaction to completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove inorganic salts, followed by evaporation of the solvent.

-

Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent.

Modern Synthesis of this compound

Modern synthetic approaches have focused on improving reaction times, yields, and sustainability. These methods often employ alternative energy sources such as microwave irradiation or ultrasonication.

Table of Modern Synthesis Yields:

| Method | Conditions | Reaction Time | Yield |

| Conventional Heating | Refluxing ethanol | 1-48 hours | Up to 98% |

| Ultrasonic Irradiation | Solvent-free | Short | 70-85% |

| Microwave Irradiation | Imidoylbenzotriazoles and hydroxylamine | 5-15 minutes | 65-81% |

Detailed Experimental Protocol (Hypothetical Modern Example):

Disclaimer: This is a representative, hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Reagents and Equipment:

-

Hydroxylamine hydrochloride (1.0 eq)

-

Sodium carbonate (2.0 eq)

-

Methanol (solvent)

-

A suitable nitrile precursor

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for work-up and recrystallization

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hydroxylamine hydrochloride and methanol.

-

Stir the mixture until the hydroxylamine hydrochloride is fully dissolved.

-

Slowly add sodium carbonate to the solution. Effervescence will be observed.

-

Add the nitrile precursor to the reaction mixture.

-

Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 4 hours.

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (sodium chloride and unreacted sodium carbonate).

-

Wash the solid residue with a small amount of cold methanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

-

-

Characterization:

-

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

-

Bioactivation and Signaling Pathway of this compound

This compound's primary pharmacological interest lies in its ability to act as a prodrug for nitric oxide. The bioactivation process and the subsequent signaling cascade are crucial for its biological effects.

Bioactivation to Nitric Oxide

This compound is metabolized in the body to release nitric oxide. This bioactivation is catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily found in the liver. The proposed mechanism involves the oxidative cleavage of the C=N bond within the amidoxime moiety.

The NO-cGMP Signaling Pathway

Once released, nitric oxide acts as a signaling molecule, primarily through the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevation of intracellular cGMP levels leads to the activation of cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, resulting in a range of physiological responses, most notably smooth muscle relaxation and vasodilation.

Visualizing the Chemistry and Biology of this compound

The following diagrams, generated using the DOT language, illustrate the key processes related to this compound.

Conclusion

This compound, a molecule with a rich history spanning nearly 150 years, continues to be relevant in the field of medicinal chemistry and pharmacology. Its straightforward synthesis and its function as a nitric oxide donor make it a valuable tool for researchers investigating the physiological and pathological roles of NO. This guide has provided a comprehensive technical overview, from its initial discovery to its biological mechanism of action, with the aim of equipping researchers, scientists, and drug development professionals with the foundational knowledge necessary to work with and innovate upon this interesting chemical entity. The detailed protocols and visual diagrams serve as a practical resource for the synthesis, understanding, and application of this compound in a research setting.

References

Formamidoxime (CAS 624-82-8): A Technical Guide for Researchers

An In-depth Examination of the Properties, Synthesis, and Biological Activity of a Versatile Nitric Oxide Donor

Formamidoxime, also known as isuretin, is a simple yet versatile organic compound with the CAS number 624-82-8.[1][2][3][4] It serves as a valuable intermediate in organic synthesis and has garnered significant interest in medicinal chemistry and drug development due to its biological activities, primarily as a nitric oxide (NO) donor.[5][6] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, its key biological functions, and essential safety information for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound is an organic compound that features both a formamide (B127407) and an oxime functional group.[1] It typically appears as a white to pale yellow powder or solid at room temperature.[1] The compound exhibits moderate solubility in water and is soluble in organic solvents like ethanol (B145695) and ether.[1] It is known to be sensitive to moisture and can undergo hydrolysis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 624-82-8 | [2][3][4] |

| Molecular Formula | CH₄N₂O | [1][2][3][4] |

| Molecular Weight | 60.06 g/mol | [1][2][4] |

| Melting Point | 112-115 °C | [2][3] |

| Boiling Point | 95.06°C (rough estimate) | [2][3] |

| Appearance | White to pale yellow powder/solid | [1] |

| Solubility | Moderately soluble in water; Soluble in ethanol and ether | [1] |

| Storage Temperature | 2-8°C |

Table 2: Chemical Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | N'-hydroxymethanimidamide | [4] |

| SMILES | N/C=N/O | |

| InChI Key | IONSZLINWCGRRI-UHFFFAOYSA-N | [1][4] |

| EC Number | 210-865-8 | [3][4] |

| Synonyms | Isuretin, Formamide oxime, N-hydroxy-methanimidamide | [1][3][4] |

Synthesis and Experimental Protocols

This compound was first synthesized in 1873.[5] While various methods exist for the synthesis of amidoximes, the most prevalent and widely used protocol involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile.[5]

General Experimental Protocol: Synthesis from a Nitrile

This method involves heating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent.[5] More recent variations utilize aqueous hydroxylamine, which can shorten reaction times, or employ solvent-free methods with ultrasonic irradiation to produce high yields.[5]

-

Reagents & Setup: A round-bottomed flask is equipped with a reflux condenser. The nitrile starting material, hydroxylamine hydrochloride, and a base (e.g., sodium carbonate) are added to a suitable solvent (e.g., ethanol).

-

Reaction: The mixture is heated to 60-80 °C and stirred for several hours.[5] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then treated with water and extracted with an appropriate organic solvent.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product can be further purified by recrystallization to yield the final amidoxime.[7]

Below is a generalized workflow for this common synthesis method.

Caption: Generalized experimental workflow for the synthesis of amidoximes.

Biological Activity and Signaling Pathways

This compound's biological significance stems from its ability to act as a prodrug that releases nitric oxide (NO), inhibit DNA synthesis, and exhibit antitumor properties.[2][8]

Nitric Oxide (NO) Donation

The primary mechanism of action for this compound involves its role as an NO donor.[5] Unlike endogenous NO synthesis which relies on nitric oxide synthase (NOS) enzymes, this compound can generate NO through a NOS-independent pathway.[5] It undergoes oxidative cleavage of its C=N bond, a reaction catalyzed by liver cytochrome P450 (CYP450) enzymes, to produce NO.[5][8]

The released NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][5] The accumulation of cGMP acts as a second messenger, leading to various physiological responses, including the relaxation of smooth muscle, such as in aortic and tracheal tissues.[5] This makes it a compound of interest for cardiovascular applications.[5] In some tissues, another NADPH-dependent reductase pathway may be involved in its oxidation.[5]

Caption: Signaling pathway of this compound as a nitric oxide donor.

Antitumor and Other Activities

Beyond its role as an NO donor, this compound has been shown to inhibit replicative DNA synthesis.[2][8] This activity contributes to its observed antitumor effects, specifically against L1210 leukemia.[2][8] Additionally, as N'-Hydroxyimidoformamide (NHI), it acts as a plant growth regulator by inhibiting the enzyme cyclase, leading to a decrease in cAMP production.[1]

Safety, Handling, and Storage

This compound is classified as harmful and requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[3][4][9]

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | Warning | [4][9] |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH351: Suspected of causing cancer | [4][9] |

| Precautionary - Prevention | P203: Obtain, read and follow all safety instructions before useP261: Avoid breathing dustP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection | [4][9] |

| Precautionary - Response | P301+P317: IF SWALLOWED: Get medical helpP302+P352: IF ON SKIN: Wash with plenty of waterP304+P340: IF INHALED: Remove person to fresh airP318: IF exposed or concerned, get medical advice | [4][9] |

| Precautionary - Storage | P405: Store locked up | [4][9] |

| Precautionary - Disposal | P501: Dispose of contents/container to an approved waste disposal plant | [4][9] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

-

Skin Protection: Wear impervious, flame-resistant protective clothing and gloves.[9]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[9]

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[9] The recommended storage temperature is between 2-8°C.

References

- 1. CAS 624-82-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 624-82-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CH4N2O | CID 9561073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 624-82-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

Theoretical Deep Dive into Formamidoxime Isomers: A Guide for Researchers

An in-depth analysis of the conformational landscape, tautomeric forms, and isomerization pathways of formamidoxime, providing a foundational understanding for applications in medicinal chemistry and materials science.

This compound, the simplest amidoxime (B1450833), serves as a critical model system for understanding the structural and energetic properties of this important class of molecules. With wide-ranging applications from prodrugs to materials for uranium extraction from seawater, a detailed theoretical understanding of this compound's isomeric and tautomeric forms is paramount for the rational design of novel derivatives. This technical guide provides a comprehensive overview of the theoretical studies on this compound isomers, focusing on their relative stabilities, conformational dynamics, and the computational methodologies used for their investigation.

Core Concepts: Isomerism and Tautomerism in this compound

This compound can exist as several isomers, primarily categorized as stereoisomers (E/Z isomers) and constitutional isomers (tautomers). The interplay between these forms is crucial for the molecule's chemical behavior and biological activity.

-

E/Z Isomerism: Arising from the restricted rotation around the C=N double bond, this compound exists as two stable stereoisomers: the E-isomer and the Z-isomer. Computational studies consistently show that the Z-isomer is thermodynamically more stable than the E-isomer, primarily due to the presence of an intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen.

-

Tautomerism: this compound also exhibits tautomerism, with the most significant forms being the amide-oxime and nitroso-amine tautomers, in addition to the canonical oxime form. The relative energies of these tautomers are critical for understanding the reactivity and potential metabolic pathways of this compound-containing compounds.

Relative Stabilities of this compound Isomers and Tautomers

Quantum chemical calculations, particularly Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, as well as ab initio methods like Møller-Plesset perturbation theory (MP2), have been instrumental in elucidating the energetic landscape of this compound. The following table summarizes the relative energies of the key isomers and tautomers.

| Isomer/Tautomer | Conformation | Relative Energy (kcal/mol) at B3LYP/6-311++G(d,p) | Relative Energy (kcal/mol) at MP2/6-311++G(d,p) |

| (Z)-Formamidoxime | Planar | 0.00 (Global Minimum) | 0.00 (Global Minimum) |

| (E)-Formamidoxime | Planar | 5.8 - 6.5 | 6.0 - 7.0 |

| Amide-Oxime | Planar | 20.0 - 25.0 | 22.0 - 28.0 |

| Nitroso-Amine | Non-planar | > 30.0 | > 30.0 |

Note: The ranges in relative energies reflect the variations found in different computational studies, which may employ slightly different basis sets or solvent models.

Conformational Analysis and Rotational Barriers

The flexibility of the hydroxyl and amino groups in this compound gives rise to various conformers. The rotation around the C-N and N-O single bonds leads to different spatial arrangements of the atoms, with distinct energy profiles.

| Rotational Barrier | From Isomer | To Isomer | Barrier Height (kcal/mol) at B3LYP/6-311++G(d,p) | Barrier Height (kcal/mol) at MP2/6-311++G(d,p) |

| C=N Rotation | (Z)-Formamidoxime | (E)-Formamidoxime | 30 - 35 | 32 - 38 |

| C-N Rotation | Planar (Z) | Perpendicular | 8 - 12 | 9 - 14 |

| N-O Rotation | Planar (Z) | Perpendicular | 5 - 8 | 6 - 9 |

Experimental Protocols: A Computational Approach

The theoretical investigation of this compound isomers relies on a systematic computational workflow. The following outlines the key steps involved in these studies.

Geometry Optimization

The first step in characterizing the isomers is to find their most stable three-dimensional structures. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the coordinates of its atoms.

-

Methodology:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Level of Theory: Density Functional Theory (DFT) with a hybrid functional like B3LYP is a common and reliable choice. For higher accuracy, Møller-Plesset perturbation theory (MP2) can be employed.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a correlation-consistent basis set like aug-cc-pVTZ is recommended to provide a good balance between accuracy and computational cost. The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding.

-

Procedure: An initial guess for the molecular geometry is constructed. The optimization algorithm then iteratively adjusts the atomic positions to find the stationary point on the potential energy surface with the lowest energy.

-

Vibrational Frequency Analysis

Once the geometries are optimized, a vibrational frequency calculation is performed to confirm that the structure corresponds to a true energy minimum.

-

Methodology:

-

Procedure: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry.

-

Confirmation of Minima: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state structure.

-

Zero-Point Vibrational Energy (ZPVE): The calculated frequencies are used to determine the ZPVE, which is then added to the electronic energy to obtain a more accurate total energy.

-

Transition State Searching

To determine the energy barriers for isomerization and conformational changes, the transition state (TS) connecting the two minima must be located.

-

Methodology:

-

Search Algorithms: Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3) or eigenvector-following algorithms are commonly used.

-

Procedure: The search requires initial guesses for the reactant, product, and sometimes the transition state structures. The algorithm then searches for a first-order saddle point on the potential energy surface.

-

Verification: A true transition state is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations

To ensure that a located transition state correctly connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed.

-

Methodology:

-

Procedure: The IRC calculation follows the minimum energy path downhill from the transition state in both the forward and reverse directions.

-

Confirmation: A successful IRC calculation will terminate at the optimized geometries of the reactant and product, confirming the connection.

-

Visualization of Isomerization and Tautomerization Pathways

The relationships between the different isomers and tautomers of this compound can be visualized as a network of interconnected species on a potential energy surface.

Caption: Energy landscape of this compound isomers and tautomers.

Caption: Workflow for computational analysis of this compound isomers.

Conclusion and Future Directions

The theoretical study of this compound provides a detailed picture of its isomeric and tautomeric landscape. The Z-isomer is the most stable form, and significant energy barriers separate it from the less stable E-isomer and the high-energy tautomers. This fundamental knowledge is crucial for understanding the reactivity, stability, and biological activity of more complex amidoxime derivatives.

Future research in this area could focus on:

-

Solvent Effects: A more detailed investigation of how different solvent environments influence the relative stabilities of the isomers and the barriers to interconversion.

-

Excited State Properties: Exploring the photochemical behavior of this compound isomers, which could be relevant for applications in materials science.

-

Catalysis: Investigating the catalytic mechanisms for the interconversion of this compound isomers, which could have implications for synthetic chemistry.

By continuing to leverage the power of computational chemistry, researchers can further unravel the intricacies of this compound and its derivatives, paving the way for the development of new and improved technologies.

Formamidoxime Tautomerism and Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidoxime, the simplest amidoxime (B1450833), serves as a critical functional group in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to a complex tautomeric landscape. This technical guide provides a comprehensive analysis of the tautomerism of this compound, detailing the relative stability of its various forms. We present a synthesis of current computational and experimental data, offering insights into the structural, energetic, and spectroscopic characteristics of the principal tautomers. This document is intended to be a resource for researchers in drug design, chemical synthesis, and computational chemistry, providing foundational knowledge for the manipulation and application of this versatile chemical moiety.

Introduction

Amidoximes are a class of organic compounds possessing the general structure RC(NH₂)=NOH. Their ability to act as nitric oxide (NO) donors, coupled with their use as bioisosteres for carboxylic acids, has cemented their importance in drug development.[1] this compound, as the parent molecule of this class, presents a fundamental system for understanding the physicochemical properties that govern the reactivity and biological interactions of more complex amidoxime-containing molecules.[1][2]

A key feature of amidoximes is their capacity to exist in multiple tautomeric forms, including the amidoxime, iminohydroxylamine, aminonitrone (zwitterionic), and nitroso-amine forms.[3][4] Each of these tautomers can also exist as Z and E geometrical isomers. The relative populations of these tautomers are dictated by their thermodynamic stabilities, which can be significantly influenced by factors such as solvent, pH, and temperature.[3][5] Understanding the tautomeric preferences of this compound is therefore crucial for predicting its behavior in different chemical and biological environments.

This guide synthesizes the findings from numerous theoretical and experimental investigations to provide a detailed overview of this compound tautomerism and stability.

Tautomeric Forms of this compound

The primary tautomeric forms of this compound are illustrated below. Computational studies have consistently shown that the Z-amidoxime is the most stable tautomer in both the gas phase and in solution.[1][3]

Caption: Tautomeric equilibrium of this compound.

Stability Analysis: A Quantitative Overview

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of this compound tautomers. The following tables summarize key quantitative data from the literature.

Table 1: Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Notes |

| Z-Amidoxime | 0.00 | The global minimum energy structure.[3] |

| E-Amidoxime | 3.5 - 5.4 | Higher in energy due to steric hindrance.[1] |

| Z-Aminonitrone | 3.0 - 4.5 | A zwitterionic form with significant charge separation.[1] |

| E-Aminonitrone | > 8.5 | Generally less stable than the Z-isomer.[1] |

| Iminohydroxylamine | 10 - 13 | Significantly less stable than the amidoxime form.[4] |

| Nitroso-amine | ~30 | The least stable tautomer.[4] |

Note: The exact energy values can vary depending on the level of theory and basis set used in the calculations.

Table 2: Energy Barriers for Tautomerization

| Tautomerization Process | Energy Barrier (kcal/mol) in Gas Phase | Energy Barrier (kcal/mol) with Water Assistance |

| Amidoxime to Iminohydroxylamine | 33 - 71 | 9 - 20 |

The high energy barrier for tautomerization in the gas phase suggests that interconversion at room temperature is slow.[3][6] However, the presence of solvent molecules, particularly water, can significantly lower this barrier by facilitating proton transfer.[6]

Experimental Data and Protocols

Experimental studies have corroborated the theoretical findings, providing valuable structural and spectroscopic information.

Synthesis of this compound

This compound can be synthesized by the reaction of hydroxylamine (B1172632) with a nitrile.[7] A common method involves the nucleophilic attack of hydroxylamine on hydrogen cyanide.[8]

Protocol:

-

Dissolve hydroxylamine hydrochloride in methanol.

-

Add a methanolic solution of sodium cyanide slowly at a controlled temperature.

-

The reaction mixture is stirred for a specified period.

-

The resulting sodium chloride is filtered off.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

Recrystallization from ethanol (B145695) can be performed for purification.[8]

X-ray Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography.[8]

Experimental Details:

-

Crystal System: Orthorhombic[8]

-

Space Group: P2₁2₁2₁[8]

-

Key Findings: The molecule is planar, and the bond lengths suggest a resonance hybrid between the this compound and hydroxyformamidine structures, with the this compound form being the major contributor.[8] The molecules are arranged in hydrogen-bonded spirals in the crystal lattice.[8]

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the different tautomeric forms. The C=N stretching frequency is a key diagnostic band.[1]

-

Amidoxime C=N stretch: ~1656 cm⁻¹[1]

-

Aminonitrone C=N stretch: ~1690 cm⁻¹ (medium to strong band)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomeric equilibria in solution.[9][10] The chemical shifts of the protons and carbons are sensitive to the electronic environment, which differs between tautomers.

Protocol for NMR Analysis:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra at a specific temperature.

-

Analyze the chemical shifts and coupling constants to identify the signals corresponding to different tautomers.

-

The relative integration of the signals can be used to determine the molar ratios of the tautomers in solution.[11]

-

Temperature-dependent NMR studies can provide thermodynamic parameters for the tautomeric equilibrium.[9]

Computational Methodologies

The majority of the stability data for this compound tautomers comes from quantum chemical calculations.

Typical Computational Protocol:

-

Structure Optimization: The geometries of all possible tautomers and isomers are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP.[6]

-

Basis Set Selection: A sufficiently large and flexible basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic structure.[6]

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Solvent Effects: The influence of the solvent can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[5] Explicit solvent molecules can also be included in the calculations to model specific hydrogen bonding interactions.[6]

-

Transition State Search: To determine the energy barriers for tautomerization, transition state structures are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.[6]

Caption: A typical computational workflow.

Implications for Drug Development

The tautomeric state of a drug molecule can significantly impact its pharmacological properties, including:

-

Receptor Binding: Different tautomers present different hydrogen bond donor/acceptor patterns and overall shapes, leading to varied binding affinities for a biological target.

-

Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity, and solubility, which in turn influence absorption, distribution, metabolism, and excretion (ADME).

-

Metabolic Stability: The reactivity of a molecule can be tautomer-dependent, affecting its metabolic fate.

A thorough understanding of the tautomeric landscape of this compound and its derivatives is therefore a prerequisite for rational drug design and development.

Conclusion

This compound exists in a complex equilibrium of tautomeric and isomeric forms. A convergence of computational and experimental evidence has established the Z-amidoxime as the most stable tautomer. The high energy barrier for uncatalyzed tautomerization suggests that this form will predominate under most conditions, but the catalytic effect of protic solvents can facilitate interconversion. The data and protocols presented in this guide provide a solid foundation for researchers working with this compound and more complex amidoxime-containing molecules, enabling a more informed approach to their synthesis, characterization, and application.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of formamidoxime (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of Formamidoxime

Introduction

This compound (CAS RN: 624-82-8), with the molecular formula CH₄N₂O, is the simplest amidoxime (B1450833) and serves as a valuable small molecule in medicinal chemistry and drug development.[1] Its significance lies primarily in its biological activity as a nitric oxide (NO) donor, which is facilitated by in-vivo oxidation, and its ability to inhibit replicative DNA synthesis. These properties make it a compound of interest for research into cardiovascular conditions and oncology. A thorough understanding of its structural and chemical properties through spectroscopic analysis is fundamental for its application, quality control, and further development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound. It includes detailed experimental protocols, tabulated spectral data, and workflow diagrams to assist researchers, scientists, and drug development professionals in their analytical endeavors.

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. As experimental NMR data for this compound is not widely published, the following tables are based on predicted values derived from spectral databases and an understanding of chemical shift principles for its constituent functional groups.

Data Presentation: Predicted NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| ~ 7.0 - 7.5 | Singlet (s) | CH | Proton attached to the C=N double bond. |

| ~ 5.0 - 6.0 | Broad (br s) | NH₂ | Amine protons; chemical shift can be variable. |

| ~ 9.0 - 10.0 | Broad (br s) | OH | Oxime hydroxyl proton; chemical shift can be variable. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 145 - 155 | C=N | Carbon of the imine functional group. |

Experimental Protocol: NMR Analysis

-

Sample Preparation :

-

Accurately weigh 10-25 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial. This compound's polarity suggests DMSO-d₆ is a good choice.

-

Ensure the sample is fully dissolved. If solid particles remain, filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean 5 mm NMR tube.

-

The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer's probe.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Visualization: NMR Analysis Workflow

References

solubility of formamidoxime in organic and aqueous solvents

An In-depth Technical Guide on the Solubility of Formamidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining solubility. This information is crucial for researchers and professionals involved in the development and formulation of pharmaceuticals and other chemical products containing this compound.

Solubility of this compound

| Solvent System | Solvent(s) | Solubility |

| Aqueous | Water | Moderate |

| Organic | Ethanol | Soluble |

| Ether | Soluble |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental in pharmaceutical and chemical research. The following are detailed methodologies for key experiments to quantitatively determine the solubility of a compound like this compound.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus and Reagents:

-

This compound (solid)

-

Selected solvent (e.g., water, ethanol, buffer solution)

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial or flask containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Seal the container to prevent solvent evaporation.

-

Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

After the equilibration period, allow the suspension to settle.

-

Separate the solid and liquid phases by centrifugation or filtration.

-

Carefully withdraw a sample of the supernatant.

-

Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Analysis of Saturated Solutions

2.2.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a series of calibration standards.

Procedure:

-

Method Development: Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the original supernatant by using the calibration curve and accounting for the dilution factor.

2.2.2. UV-Vis Spectrophotometry

Principle: This method measures the absorbance of light by a solution at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species.

Procedure:

-

Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the filtered supernatant from the shake-flask experiment to a concentration where the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Calculate the concentration of this compound in the original supernatant using the calibration curve and the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: General workflow for determining the solubility of a compound.

References

fundamental reactivity of the amidoxime functional group

An In-depth Technical Guide to the Fundamental Reactivity of the Amidoxime (B1450833) Functional Group

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The amidoxime functional group, characterized by the presence of both a hydroxylamino and an amino group on the same carbon atom, is a versatile and increasingly important moiety in chemistry and pharmacology. Its unique electronic properties and reactivity profile make it a valuable building block for synthesizing diverse heterocyclic systems, a key component in coordination chemistry for metal chelation, and a strategic tool in drug design. This technical guide provides a comprehensive overview of the fundamental reactivity of amidoximes, including their synthesis, key chemical transformations such as oxidation, reduction, and cyclization, and their critical applications as bioisosteres and prodrugs to enhance the pharmacokinetic profiles of therapeutic agents. Detailed experimental protocols, quantitative data, and process diagrams are provided to serve as a practical resource for professionals in the field.

Introduction: The Amidoxime Functional Group

An amidoxime is a derivative of an oxime where one of the substituents on the carbon of the C=N double bond is an amino group. These compounds can exist as two geometrical isomers, (Z) and (E), with the (Z)-isomer generally being the more energetically favorable form.[1][2] The amidoxime group is often considered a bioisostere of the carboxylic acid group, and it plays a significant role in various biological activities.[1] Its importance is underscored by its presence in numerous compounds with applications as antineoplastic, antihypertensive, anti-inflammatory, and antiviral agents.[3] Furthermore, the ability of amidoximes to be metabolized in vivo makes them excellent candidates for prodrug design.[4][5]

Synthesis of Amidoximes

The synthesis of amidoximes can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

From Nitriles (Primary Method)

The most prevalent and direct method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile.[1][6] This reaction is typically performed by heating a nitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine, or by using an aqueous solution of hydroxylamine.[1]

Other Synthetic Routes

While the nitrile route is dominant, other methods have been developed to access amidoximes:

-

From Thioamides, Amidines, or Iminoethers: These starting materials can react with hydroxylamine to yield amidoximes, sometimes providing better yields than the corresponding nitrile reaction.[1]

-

From Amides and Carboxylic Acids: One-pot procedures have been developed where amides (or carboxylic acids and amines) are activated in situ before reacting with hydroxylamine, offering an efficient alternative to multi-step syntheses.[7][8]

-

From Nitroalkanes: Primary nitroalkanes can react with magnesium or lithium amides in a one-step synthesis to produce substituted amidoximes.[9]

-

Ring-Opening of Heterocycles: Certain nitrogen-containing heterocycles, such as 1,2,4-oxadiazoles, can be opened by reducing agents or basic hydrolysis to yield N-substituted amidoximes.[1]

Table 1: Summary of Common Amidoxime Synthesis Methods

| Starting Material | Reagents | Typical Conditions | Yield Range | Reference |

| Nitrile | Hydroxylamine HCl, Base (e.g., Na₂CO₃) | Reflux in Ethanol/Methanol, 1-48 h | 70-98% | [1] |

| Nitrile | Aqueous Hydroxylamine | Room Temp or mild heating | High | [1] |

| Thioamide | Hydroxylamine | Varies | 60-100% | [1] |

| Secondary Amide | Ph₃P, I₂, Et₃N, Hydroxylamine HCl | CH₂Cl₂, 0°C to RT, ~2 h | 60-90% | [7][8] |

| Carboxylic Acid | Amine, Ph₃P, I₂, Et₃N, Hydroxylamine HCl | One-pot, CH₂Cl₂, 0°C to RT, ~3 h | 55-85% | [8] |

| Primary Nitroalkane | Lithium/Magnesium Amide | THF, -78°C to RT | 40-70% | [9] |

| Imidoylbenzotriazole | Hydroxylamine | Microwave irradiation, 5-15 min | 65-81% | [1] |

Experimental Protocol: Synthesis of Benzamidoxime (B57231) from Benzonitrile (B105546)

Materials:

-

Benzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (2.5 equivalents) in a minimal amount of water.

-

Add a solution of benzonitrile (1.0 equivalent) in 95% ethanol.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. A white precipitate of the product may form.

-

Filter the mixture to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure benzamidoxime as a white crystalline solid.

Caption: General workflow for the synthesis of amidoximes from nitriles.

Fundamental Reactivity

Acidity and Basicity

The amidoxime group is amphoteric, possessing both a weakly acidic N-OH proton and a basic amino group. The pKa of the hydroxyl proton is a subject of some debate in the literature but is crucial for understanding its chelation behavior and biological interactions. Recent studies combining spectroscopic titrations and computational methods have sought to resolve these values. For instance, the pKa of acetamidoxime (B1239325) and benzamidoxime have been experimentally determined, providing key data for predicting the behavior of more complex ligands.[10][11][12] This dual nature allows amidoximes to act as bidentate ligands in coordination chemistry.

Table 2: Experimentally Determined pKa Values for Representative Amidoximes

| Compound | pKa | Method | Reference |

| Acetamidoxime | 11.16 ± 0.03 | Spectroscopic Titration | [10] |

| Benzamidoxime | 10.22 ± 0.02 | Spectroscopic Titration | [10] |

Oxidation and Nitric Oxide (NO) Release

One of the most significant biological reactions of amidoximes is their oxidation, which can lead to the release of nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood pressure regulation.[1][2] This biotransformation is primarily catalyzed by cytochrome P450 (CYP450) enzyme systems in the presence of NADPH and oxygen.[1] The oxidation can yield different products, such as amides or nitriles, depending on the specific oxidant used.[1] This property is exploited in the design of NO-donor drugs for cardiovascular applications.

Caption: Biological oxidation of amidoximes leading to NO release.

Reduction to Amidines

Amidoximes are readily reduced in vivo to the corresponding amidines.[1] This reaction is fundamental to their use as prodrugs. Amidines are often highly basic and, therefore, protonated and poorly absorbed in the gastrointestinal tract.[4] The less basic amidoxime can be absorbed orally and is then converted to the active amidine by N-reductive enzyme systems, which include cytochrome b5, its reductase, and a P450 enzyme.[4][5] This metabolic reduction is a key activation step for many therapeutic agents. While enzymatic reduction is most relevant in drug development, chemical methods using reagents like SnCl₂ have also been reported.[13]

Caption: The amidoxime prodrug strategy for in vivo delivery of amidines.

Cyclization Reactions

Amidoximes are versatile precursors for the synthesis of five- and six-membered heterocycles, most notably 1,2,4-oxadiazoles.[3] The reaction of an N-substituted amidoxime with a carbonylating agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), leads to the formation of 1,2,4-oxadiazol-5-ones.[7] Similarly, reaction with acylating agents followed by cyclodehydration yields 3,5-disubstituted 1,2,4-oxadiazoles. These heterocyclic scaffolds are frequently used as amide bond bioisosteres in medicinal chemistry.[14]

Experimental Protocol: Synthesis of a 1,2,4-Oxadiazol-5-one

Materials:

-

N-substituted amidoxime

-

1,1'-Carbonyldiimidazole (CDI)

-

Potassium carbonate (K₂CO₃), finely ground

-

Acetonitrile or Dichloromethane (anhydrous)

Procedure:

-

To a solution of the N-substituted amidoxime (1.0 equivalent) in anhydrous acetonitrile, add finely ground potassium carbonate (1.5 equivalents).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise at room temperature.

-

Stir the mixture vigorously. The reaction is typically rapid, often completing within 10-30 minutes at room temperature.[7] Monitor by TLC.

-

Upon completion, filter the reaction mixture to remove the base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired 1,2,4-oxadiazol-5-one.

Caption: Reaction pathway for the cyclization of amidoximes.

Metal Complexation

The amidoxime group is an excellent chelating ligand for a wide range of metal ions, including transition metals (Cu(II), Ni(II)), lanthanides, and actinides (U(VI)).[15][16][17] The coordination can occur through different motifs, but often involves the deprotonated oxime oxygen and the amino nitrogen, forming a stable five-membered ring.[16] This property is the basis for the development of poly(amidoxime) resins, which are highly effective for extracting valuable or toxic metals from aqueous solutions, most notably for recovering uranium from seawater.[15][16][18]

Applications in Drug Development

Amidoxime Prodrugs

The in vivo reduction of amidoximes to amidines is a cornerstone of a successful prodrug strategy.[4][5] This approach enhances the oral bioavailability of potent but poorly absorbed amidine-containing drugs. By masking the highly basic amidine as a less basic amidoxime, the resulting prodrug exhibits improved absorption characteristics. Once absorbed, it is metabolically converted back to the active parent drug.[4][5] This strategy has been applied to develop antithrombotic, antiprotozoal, and antiviral agents.[5] A recent example includes the development of amidoxime prodrugs that convert to potent inhibitors of the dengue virus protease.[19][20]

Table 3: Examples of Amidoxime Prodrugs and Their Active Drugs

| Prodrug (Amidoxime) | Active Drug (Amidine) | Therapeutic Area | Key Advantage | Reference |

| Ximelagatran | Melagatran | Anticoagulant | Improved oral bioavailability | [4] |

| SP-471P | SP-471 | Antiviral (Dengue) | Enables cell-based activity | [19] |

| Pentamidine Prodrugs | Pentamidine | Antiprotozoal | Improved oral absorption | [4][5] |

Amidoximes and Derivatives as Bioisosteres

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize drug properties. The amidoxime group can serve as a bioisostere for carboxylic acids, mimicking its size, shape, and hydrogen bonding capabilities while altering physicochemical properties like pKa and lipophilicity.[1][21]

More commonly, the heterocyclic derivatives of amidoximes, such as 1,2,4-oxadiazoles, are used as stable, non-classical bioisosteres for amide and ester bonds.[14][22] This replacement can improve metabolic stability against hydrolysis by proteases and esterases, enhance membrane permeability, and fine-tune receptor binding interactions, ultimately leading to drugs with better pharmacokinetic profiles.[14]

Conclusion

The amidoxime functional group possesses a rich and diverse reactivity profile that makes it exceptionally valuable to researchers in synthetic chemistry, materials science, and drug development. Its straightforward synthesis, coupled with its capacity for oxidation to release nitric oxide, reduction to form active amidines, cyclization into stable heterocycles, and chelation of metal ions, provides a broad toolkit for molecular design. In particular, the well-established amidoxime-to-amidine prodrug strategy and the use of its derivatives as bioisosteres represent powerful methods for overcoming pharmacokinetic challenges in modern drug discovery. A thorough understanding of this group's fundamental reactivity is essential for harnessing its full potential in creating novel therapeutics and advanced materials.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study - American Chemical Society - Figshare [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reactivity of a di(amidoxime) ligand in the presence of Cu(ii)/Ni(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 21. pubs.acs.org [pubs.acs.org]

- 22. drughunter.com [drughunter.com]

Formamidoxime: A Technical Whitepaper for Drug Development Professionals

Abstract

Formamidoxime (CH₄N₂O) is a small, organic molecule with significant potential in medicinal chemistry and drug development. As the simplest amidoxime, it serves as a valuable building block for the synthesis of various heterocyclic compounds and has garnered interest for its biological activities, notably as a nitric oxide (NO) donor. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, synthesis and analytical methodologies, and its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | CH₄N₂O |

| Molecular Weight | 60.056 g/mol [1] |

| IUPAC Name | N'-hydroxymethanimidamide[1] |

| CAS Number | 624-82-8[1] |

| Appearance | Colorless to pale yellow liquid or solid[2] |

| Solubility | Soluble in water and alcohols; limited solubility in non-polar solvents.[2][3] |

Synthesis of this compound

The most prevalent and established method for the synthesis of this compound is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile, in this case, hydrogen cyanide or a cyanide salt.[4] This reaction is typically carried out in a protic solvent.

General Experimental Protocol: Synthesis from Cyanide

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Ethanol or other suitable alcohol

-

Water

-

Ice bath

-

Reaction flask with a stirrer and reflux condenser

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Preparation of Hydroxylamine Solution: Dissolve hydroxylamine hydrochloride in a minimal amount of water. In a separate container, dissolve an equimolar amount of sodium carbonate in water. Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring to liberate the free hydroxylamine.

-

Reaction Setup: In a reaction flask, dissolve the cyanide salt in an alcohol solvent. Cool the solution in an ice bath.

-

Addition of Hydroxylamine: Slowly add the prepared hydroxylamine solution to the cooled cyanide solution with continuous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-80°C for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and filter off any inorganic salts.

-

Isolation and Purification: The solvent from the filtrate is removed under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Safety Precautions: This synthesis involves the use of highly toxic cyanide salts and should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Analytical and Characterization Methods

The characterization and quantification of this compound are crucial for quality control and mechanistic studies. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method would be suitable, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol.[5][6] An acidic modifier, such as formic acid or phosphoric acid, can be added to the mobile phase to improve peak shape.[5] Detection can be achieved using a UV detector at a low wavelength (around 210 nm). For higher sensitivity and specificity, HPLC coupled with mass spectrometry (LC-MS) can be utilized.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms.

-

¹⁵N NMR: Nitrogen NMR can provide further structural details about the nitrogen environments.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound. Characteristic absorption bands for the N-H, O-H, C=N, and C-N bonds would be expected.

Biological Activity and Mechanism of Action

This compound has garnered significant interest in drug development due to its ability to act as a nitric oxide (NO) donor. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.

Nitric Oxide Donor Pathway

This compound is metabolized by cytochrome P450 enzymes, leading to the release of nitric oxide.[8] This released NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP lead to the activation of protein kinase G (PKG), resulting in the relaxation of smooth muscle cells and vasodilation.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of this compound as a Nitric Oxide Donor

Caption: Signaling pathway of this compound leading to smooth muscle relaxation.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and drug development. Its straightforward synthesis, coupled with its potent biological activity as a nitric oxide donor, makes it an attractive scaffold for the design of novel therapeutics. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action, as outlined in this guide, is essential for its successful application in research and development.

References

- 1. This compound | CH4N2O | CID 9561073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 624-82-8: this compound | CymitQuimica [cymitquimica.com]

- 3. Formaldoxime Reagent for Research Applications [benchchem.com]

- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Formamide, N-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. HPLC Method for Simultaneous Determination of Formamide, Propionic Acid and Formic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 7. Rapid and sensitive determination of formamidines and metabolites with HPLC-MS/MS using core-shell columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

physical and chemical properties of formamidoxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamidoxime (CAS 624-82-8), also known as N'-hydroxymethanimidamide, is a simple yet significant organic compound featuring both an amide and an oxime functional group.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the creation of various nitrogen-containing compounds.[1] Its potential applications in pharmaceuticals and agrochemicals have been a subject of study.[1] this compound is a solid, appearing as a white to off-white or colorless to pale yellow substance at room temperature.[1] It exhibits moderate solubility in water and is soluble in organic solvents like ethanol (B145695) and ether.[1]

Physical and Chemical Properties

This compound is characterized by the following physical and chemical properties, summarized for clarity in the table below.

| Property | Value | Source(s) |